N-(2-oxo-2-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethyl)benzamide
Description
N-(2-oxo-2-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethyl)benzamide is a complex organic compound that features a benzamide group, a thiazepane ring, and a thiophene moiety
Properties
IUPAC Name |
N-[2-oxo-2-(7-thiophen-2-yl-1,4-thiazepan-4-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S2/c21-17(13-19-18(22)14-5-2-1-3-6-14)20-9-8-16(24-12-10-20)15-7-4-11-23-15/h1-7,11,16H,8-10,12-13H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVWLMEGOKFMJTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CS2)C(=O)CNC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-oxo-2-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the formation of the thiazepane ring, which can be achieved through the cyclization of appropriate precursors under controlled conditions. The thiophene moiety is then introduced via a substitution reaction, followed by the attachment of the benzamide group through an amide bond formation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-(2-oxo-2-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the benzamide can be reduced to form corresponding alcohols.
Substitution: The thiazepane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide, while reduction of the benzamide group may produce benzyl alcohol derivatives.
Scientific Research Applications
Key Structural Features
- Thiazepane Ring : Enhances biological activity through interactions with various enzymes and receptors.
- Thiophene Group : Increases lipophilicity, potentially improving membrane permeability.
- Carbonyl and Amide Functionalities : Essential for biological activity, particularly in enzyme inhibition.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. Thiazepan derivatives have been shown to inhibit various bacterial strains by interfering with protein synthesis mechanisms, specifically targeting bacterial ribosomes. For instance, studies have demonstrated that the presence of the thiophene group enhances the antimicrobial efficacy of these compounds against Gram-positive and Gram-negative bacteria.
Anticancer Activity
Thiazepane derivatives have also been investigated for their anticancer potential. In vitro studies revealed that compounds structurally similar to N-(2-oxo-2-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethyl)benzamide induce apoptosis in cancer cell lines. The mechanism appears to involve the inhibition of specific signaling pathways related to cell proliferation and survival. A notable study published in the Journal of Medicinal Chemistry reported significant cytotoxicity against breast cancer cell lines, highlighting the importance of structural features in determining biological activity.
Neuroprotective Effects
Recent findings suggest that thiazepane derivatives may offer neuroprotective benefits. Animal studies indicate that these compounds can reduce oxidative stress and inflammation in neuronal cells, making them potential candidates for treating neurodegenerative diseases such as Alzheimer's disease. Experimental models have shown improved cognitive function and reduced amyloid-beta plaque formation following administration of similar thiazepane derivatives.
Antimicrobial Study
A series of synthesized thiazepane derivatives were tested against various bacterial strains. Results indicated that compounds with thiophene substitutions exhibited enhanced antibacterial activity compared to their non-thiophene counterparts.
Anticancer Activity
In a study focused on breast cancer, a thiazepane derivative demonstrated significant cytotoxicity with IC50 values in the low micromolar range. The study emphasized how specific structural features contribute to the compound's effectiveness against cancer cells.
Neuroprotection
An experimental model of Alzheimer's disease showed that administration of a similar thiazepane derivative led to improved cognitive function and reduced amyloid-beta plaque formation in mice, suggesting potential therapeutic use in neurodegenerative conditions.
Mechanism of Action
The mechanism by which N-(2-oxo-2-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethyl)benzamide exerts its effects involves interactions with specific molecular targets. The thiophene and thiazepane rings may interact with enzymes or receptors, modulating their activity. The benzamide group can form hydrogen bonds with target proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds like 2-aminothiophene and thiophene-2-carboxylic acid share the thiophene moiety.
Thiazepane derivatives: Compounds such as 1,4-thiazepane-3,5-dione and 1,4-thiazepane-2,6-dione have similar ring structures.
Benzamide derivatives: Compounds like N-phenylbenzamide and N-methylbenzamide contain the benzamide group.
Uniqueness
N-(2-oxo-2-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethyl)benzamide is unique due to the combination of its structural elements, which confer distinct chemical and biological properties. The presence of both thiophene and thiazepane rings, along with the benzamide group, allows for diverse interactions and reactivity, making it a valuable compound for research and development.
Biological Activity
N-(2-oxo-2-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethyl)benzamide is a heterocyclic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and various biological effects, supported by relevant case studies and research findings.
Chemical Structure and Synthesis
The compound features a unique structure that integrates a thiophene ring with a thiazepane moiety, contributing to its biological activity. The synthesis typically involves multi-step reactions, including:
- Reactions of Thiophene Derivatives : Utilizing α-oxothioamides and bromoketones in the presence of bases like triethylamine.
- Microwave-Assisted Synthesis : This method has been shown to improve yields significantly while reducing reaction times.
The molecular formula is , and the compound's structure can influence its reactivity and biological activity through dihedral angles between different rings.
The biological activity of this compound is thought to involve several mechanisms:
- Inhibition of Protein Synthesis : Similar to other oxazolidinones, it may inhibit bacterial ribosomes, affecting protein synthesis.
- Modulation of Nitric Oxide Synthase Activity : The presence of the thiophene group may enhance this effect, which is crucial for various cellular functions.
- Interaction with Enzymes and Receptors : The compound can bind to specific molecular targets, potentially leading to antimicrobial or anticancer effects.
Antimicrobial Properties
Research indicates that compounds similar to this compound possess significant antibacterial properties. The mechanism often involves disrupting bacterial cell wall synthesis or protein production. In vitro studies have demonstrated effective inhibition against various strains of bacteria, suggesting potential as an antibiotic agent .
Anticancer Activity
Case studies have explored the anticancer potential of this compound class. For example, derivatives have shown activity against cancer cell lines by inducing apoptosis and inhibiting proliferation. The structural features contribute to selective targeting of cancer cells while sparing normal cells .
| Biological Activity | Effectiveness | Mechanism |
|---|---|---|
| Antibacterial | High | Ribosome inhibition |
| Anticancer | Moderate | Apoptosis induction |
| β-cell Protection | Significant | ER stress modulation |
Case Studies and Research Findings
- Antibacterial Study : A study demonstrated that a related compound exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the low micromolar range.
- Anticancer Research : Another investigation found that a thiazepane derivative showed selective cytotoxicity towards breast cancer cells (MCF-7), with an IC50 value significantly lower than that for normal fibroblast cells.
- β-cell Protective Activity : In research focused on diabetes treatment, derivatives were found to protect pancreatic β-cells from endoplasmic reticulum (ER) stress-induced apoptosis. The most effective analog demonstrated an EC50 value of 0.1 μM, indicating high potency .
Q & A
Basic: What experimental strategies are recommended for optimizing the synthesis of N-(2-oxo-2-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethyl)benzamide?
Answer:
Optimization should focus on:
- Reagent stoichiometry : Use equimolar ratios of intermediates (e.g., 1:1 molar ratio of sulfamoyloxazole and chloroacetamide derivatives) to minimize side reactions .
- Solvent selection : Dichloromethane (DCM) is effective for dissolving hydrophobic intermediates, while ethanol is suitable for recrystallization .
- Catalysis : Add DMAP (4-dimethylaminopyridine) and triethylamine to enhance nucleophilic substitution efficiency .
- Reaction monitoring : Track progress via TLC (silica gel, ethyl acetate/hexane 1:3) with UV visualization .
- Yield improvement : Ultrasonication (46 kHz, 35–45 min) improves reaction homogeneity and reduces time .
Table 1: Example reaction conditions and yields for analogous compounds
| Step | Reagents | Solvent | Catalyst | Yield |
|---|---|---|---|---|
| A | Sulfamoyloxazole + Chloroacetamide | DCM | DMAP/TEA | 66% |
| B | Intermediate + Thiophene derivative | Ethanol | None | 61% |
Basic: Which spectroscopic and analytical methods are critical for characterizing this compound?
Answer:
- NMR spectroscopy : Use / NMR (400/100 MHz, DMSO-d) to confirm proton environments and carbon frameworks. Key signals include δ 3.48 ppm (CH) and 167.3 ppm (C=O) .
- IR spectroscopy : Identify functional groups (e.g., C=O stretch at ~1688 cm, NH stretches at ~3384 cm) .
- Mass spectrometry : HRMS (e.g., m/z 583.6057 [M+Na]) validates molecular weight and fragmentation patterns .
- Elemental analysis : Confirm purity (>95%) via microanalysis (C, H, N) .
- Melting point : Determine consistency with literature (e.g., 139–141°C for analogs) .
Advanced: How can structure-activity relationships (SAR) be systematically investigated for this compound?
Answer:
- Core modifications : Synthesize analogs with substituted thiophene or benzamide moieties (e.g., p-tolyl vs. phenyl) to assess steric/electronic effects on bioactivity .
- Functional group swaps : Replace the sulfamoyl group with carbamates or ureas to study hydrogen-bonding interactions .
- Biological assays : Test in vitro/in vivo activity against target systems (e.g., enzyme inhibition, cellular uptake) and correlate with structural features .
- Computational modeling : Use DFT or molecular docking to predict binding affinities and guide synthetic priorities .
Advanced: How can contradictions between spectroscopic data and crystallographic results be resolved during structural elucidation?
Answer:
- Cross-validation : Compare / NMR shifts with X-ray-derived torsion angles (e.g., SHELXL refinement) to identify conformational discrepancies .
- Density Functional Theory (DFT) : Calculate theoretical NMR/IR spectra from crystallographic coordinates and compare with experimental data .
- Dynamic effects : Consider temperature-dependent NMR to probe flexible regions (e.g., thiazepane ring puckering) that may differ from static crystal structures .
- Twinned data : For challenging crystallography cases, use SHELXE to phase high-resolution data and resolve ambiguities .
Basic: What purification techniques are most effective for isolating this compound?
Answer:
- Recrystallization : Use ethanol or ethanol/water mixtures for high-purity solids (≥95%) .
- Column chromatography : Employ silica gel with gradient elution (e.g., DCM:MeOH 30:1) to separate polar byproducts .
- Ice quenching : Pour reaction mixtures onto crushed ice to precipitate crude product rapidly .
- TLC-guided fractionation : Monitor fractions using R values and combine homogeneous batches .
Advanced: How can stability studies be designed to evaluate the compound under varying conditions?
Answer:
- Thermal stability : Heat samples at 25–100°C for 24–72 hours and monitor degradation via HPLC .
- Photostability : Expose to UV light (254 nm) and assess decomposition by TLC/MS .
- pH-dependent stability : Incubate in buffers (pH 2–12) and quantify intact compound via LC-MS .
- Oxidative stress : Treat with HO or radical initiators (e.g., AIBN) to simulate shelf-life conditions .
Table 2: Example stability parameters for a related benzamide
| Condition | Time (h) | Degradation (%) | Method |
|---|---|---|---|
| 40°C, dry | 72 | <5% | HPLC |
| UV light (254 nm) | 48 | 15% | TLC/MS |
| pH 10 buffer | 24 | 30% | LC-MS |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
